3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Its structure comprises a thiazolo[3,2-a]pyrimidine core with a 3-methyl substituent, a 5-oxo group, and a carboxamide moiety at position 4. The carboxamide nitrogen is further substituted with a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene group, introducing conjugation and stereochemical specificity.
Properties
IUPAC Name |
3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-4-19-11(14-6)15-9(17)8-3-13-12-16(10(8)18)7(2)5-20-12/h3-5H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLOWOQFEXGQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide at ambient temperature to form 2-bromo-3-oxo-N-arylbutanamide. This intermediate is then reacted with thiourea to achieve ring closure, forming 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reactions with appropriate reagents yield the final compound.
Chemical Reactions Analysis
3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Due to its potential anticancer activity, it is studied for its therapeutic applications in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in critical biological processes, leading to its antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9, )
- Core Structure : Pyrrolo[1,2-c] fused to thiazolo[3,2-a]pyrimidine, increasing ring complexity.
- Substituents : Phenyl and 4-methoxyphenyl groups enhance aromatic stacking, while the carbohydrazide group replaces the carboxamide.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Similar thiazolo[3,2-a]pyrimidine system but with a 2,3-dihydro modification.
- Substituents : A 2,4,6-trimethoxybenzylidene group introduces steric bulk and electron-donating methoxy groups, contrasting with the target compound’s thiazolylidene group.
- Crystallography : The pyrimidine ring exhibits a puckered conformation (deviation: 0.224 Å), with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzylidene rings. This geometry may influence packing efficiency and solubility .
2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine ()
- Core Structure : Thiadiazolo[3,2-a]pyrimidine instead of thiazolo[3,2-a]pyrimidine.
Functional Group Analysis
- Carboxamide vs. Ester : The carboxamide in the target compound enables hydrogen bonding (N–H···O), enhancing solubility and target binding compared to the ester’s hydrophobic alkoxy group .
- Thiazolylidene vs. Benzylidene : The thiazolylidene group’s conjugated system may enhance stability and π-π interactions relative to the trimethoxybenzylidene’s steric hindrance .
Pharmacological Implications
- Target Compound : The carboxamide and thiazolylidene groups may enhance interactions with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic contacts.
- Ethyl Ester () : The ester group’s lipophilicity could improve membrane permeability but reduce aqueous solubility, limiting bioavailability compared to the carboxamide .
- Thiadiazolo Derivative () : The thiadiazole core’s electron-withdrawing nature might alter metabolic stability or target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
